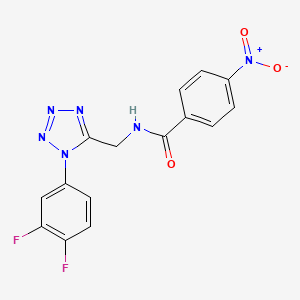![molecular formula C15H19N3O3S B2796183 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897485-36-8](/img/structure/B2796183.png)
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is defined by its molecular formula C15H19N3O3S. More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular formula C15H19N3O3S and a molecular weight of 321.4. More detailed properties would require experimental determination.科学的研究の応用
DNA Interaction and Drug Design
Compounds with structural similarities to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, such as those containing benzothiazole and piperazine moieties, have been studied for their ability to interact with DNA. For instance, Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, serve as models for rational drug design, particularly in cancer therapy and as diagnostic tools in cell biology (Issar & Kakkar, 2013).
Tuberculosis Treatment
The development of Macozinone (PBTZ169), a piperazine-benzothiazinone derivative, for tuberculosis treatment illustrates the therapeutic potential of compounds with structural elements similar to this compound. Macozinone targets the essential enzyme DprE1 in Mycobacterium tuberculosis, offering a promising approach to combatting this infectious disease (Makarov & Mikušová, 2020).
Neuropsychiatric Disorder Treatments
Research on dopamine D2 receptor ligands has highlighted the significance of compounds with piperazine and benzothiazole structures in treating neuropsychiatric disorders. These studies suggest that specific structural features, including the presence of piperazine and benzothiazole groups, are crucial for high affinity to D2 receptors, indicating potential applications in treating conditions like schizophrenia and depression (Jůza et al., 2022).
Anti-mycobacterial Activity
The anti-mycobacterial activity of piperazine derivatives has been documented, with numerous compounds exhibiting potent effects against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This research supports the exploration of piperazine-based molecules as potential anti-TB agents, providing a framework for the design of new therapeutics (Girase et al., 2020).
Therapeutic Use and Patent Review
The versatility of piperazine as a medicinally important scaffold is evident from its inclusion in a wide range of marketed drugs with diverse pharmacological activities. A review of patents involving piperazine derivatives highlights their significance in developing new therapeutic agents, showcasing the potential of these compounds in addressing various health conditions (Rathi et al., 2016).
Safety and Hazards
“1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is not intended for human or veterinary use and is for research use only. Therefore, it should be handled with appropriate safety precautions.
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
特性
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(19)17-6-8-18(9-7-17)15-16-13-11(20-2)4-5-12(21-3)14(13)22-15/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOVCNAFFJDPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

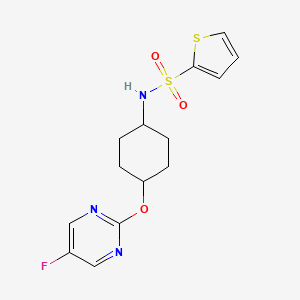
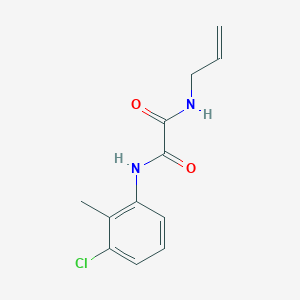
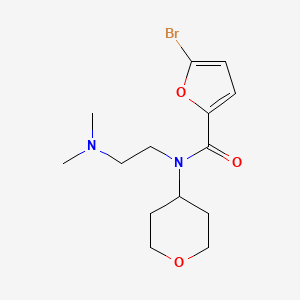
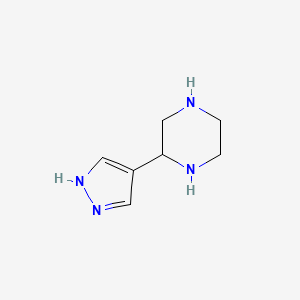
![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)
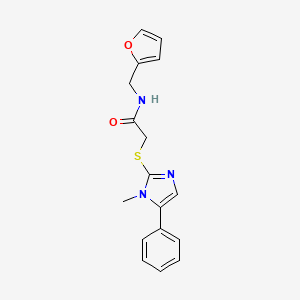
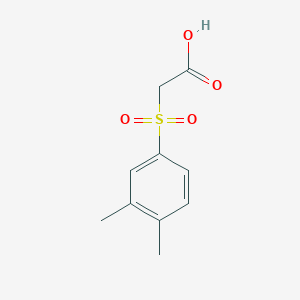
![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)
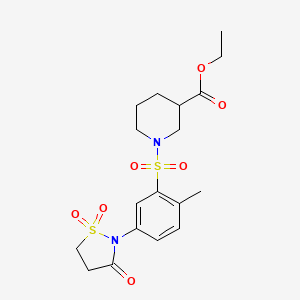
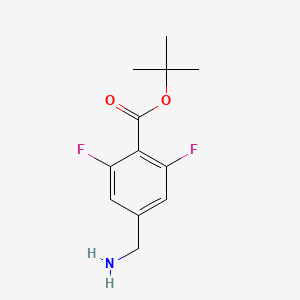
![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)
![ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate](/img/structure/B2796120.png)
